2-Butylpiperidine
Description
2-Butylpiperidine is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom, substituted with a butyl group at the 2-position. Its molecular formula is C₉H₁₉N, with a molecular weight of 141.26 g/mol. Piperidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their structural flexibility and basicity.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-butylpiperidine |
InChI |
InChI=1S/C9H19N/c1-2-3-6-9-7-4-5-8-10-9/h9-10H,2-8H2,1H3 |
InChI Key |
PCNXNSPEWIRGJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Functional Differences
The table below compares 2-Butylpiperidine with structurally related compounds:
Physicochemical and Reactivity Contrasts
- Lipophilicity : 2-Benzylpiperidine’s aromatic benzyl group enhances lipid solubility compared to this compound’s aliphatic chain, impacting membrane permeability in biological systems .
- Basicity : Piperidine derivatives generally exhibit pKa values ~11. Piperidine itself is a stronger base than substituted derivatives due to reduced steric hindrance.
- Thermal Stability : Alkyl-substituted piperidines like this compound are less volatile than unsubstituted piperidine, influencing their utility in high-temperature reactions.
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